N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide
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Overview
Description
N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a methylphenoxy group, and an aminoacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The brominated phenyl compound is then reacted with an appropriate amine to form the aminoacetamide moiety. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acetamide: Similar structure but lacks the methylphenoxy and aminoethyl groups.
N-(4-methylphenyl)acetamide: Similar structure but lacks the bromophenyl and aminoethyl groups.
N-(2-phenylethyl)acetamide: Similar structure but lacks the bromine and methylphenoxy groups.
Uniqueness
N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide is unique due to the presence of both bromophenyl and methylphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23BrN2O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-[2-(4-methylphenoxy)ethylamino]acetamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-14-7-9-16(10-8-14)24-12-11-21-13-19(23)22-15(2)17-5-3-4-6-18(17)20/h3-10,15,21H,11-13H2,1-2H3,(H,22,23) |
InChI Key |
NNUMNGOLZJYPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNCC(=O)NC(C)C2=CC=CC=C2Br |
Origin of Product |
United States |
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